molecular formula C22H20N6NaO18S6-3 B15191950 Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt CAS No. 185307-39-5

Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

Cat. No.: B15191950
CAS No.: 185307-39-5
M. Wt: 871.8 g/mol
InChI Key: JWHSTXCGXZZMNL-UHFFFAOYSA-J
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Description

Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of amino groups through nitration and subsequent reduction. The azo linkages are formed through diazotization and coupling reactions with appropriate sulfonyl-substituted phenyl compounds. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product. Purification steps such as crystallization and filtration are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the azo linkages.

    Azo dyes: Compounds with similar azo linkages but different substituents on the aromatic rings.

    Sulfonated phenyl compounds: Compounds with sulfonic acid groups attached to phenyl rings.

Uniqueness

The uniqueness of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt lies in its combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or as a versatile reagent in organic synthesis.

Properties

CAS No.

185307-39-5

Molecular Formula

C22H20N6NaO18S6-3

Molecular Weight

871.8 g/mol

IUPAC Name

sodium;2,4-diamino-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H24N6O18S6.Na/c23-20-17(27-26-16-6-5-15(11-18(16)49(33,34)35)48(31,32)10-8-46-52(42,43)44)12-19(50(36,37)38)21(24)22(20)28-25-13-1-3-14(4-2-13)47(29,30)9-7-45-51(39,40)41;/h1-6,11-12H,7-10,23-24H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-4

InChI Key

JWHSTXCGXZZMNL-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2N)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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